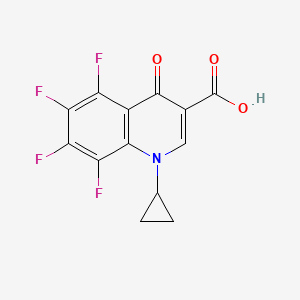
1-Cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class of antibiotics. It is characterized by its unique structure, which includes a cyclopropyl group, multiple fluorine atoms, and a quinoline core. This compound is known for its potent antibacterial properties and is used primarily in veterinary medicine.
Preparation Methods
The synthesis of 1-Cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzenepropanoic acid derivatives, which are functionalized with cyclopropyl and fluorine groups.
Cyclization: The intermediate compounds undergo cyclization to form the quinoline core.
Fluorination: Fluorine atoms are introduced through electrophilic fluorination reactions.
Oxidation: The final step involves oxidation to form the 4-oxo group.
Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to control the process.
Chemical Reactions Analysis
1-Cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline core, affecting its antibacterial properties.
Substitution: Halogen substitution reactions can replace fluorine atoms with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine.
Scientific Research Applications
1-Cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of quinolones and the effects of fluorination on chemical stability.
Biology: The compound is studied for its antibacterial activity, particularly against gram-negative bacteria.
Medicine: In veterinary medicine, it is used to treat bacterial infections in animals, especially those caused by staphylococcal species.
Industry: The compound is used in the development of new antibiotics and as a reference standard in quality control processes.
Mechanism of Action
The antibacterial activity of 1-Cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death.
Comparison with Similar Compounds
1-Cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its high fluorine content and cyclopropyl group, which enhance its antibacterial properties. Similar compounds include:
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Orbifloxacin: A veterinary antibiotic with a similar structure but different fluorination pattern.
These compounds share the quinoline core but differ in their substituents, affecting their spectrum of activity and pharmacokinetic properties.
Properties
CAS No. |
106890-70-4 |
|---|---|
Molecular Formula |
C13H7F4NO3 |
Molecular Weight |
301.19 g/mol |
IUPAC Name |
1-cyclopropyl-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO3/c14-7-6-11(10(17)9(16)8(7)15)18(4-1-2-4)3-5(12(6)19)13(20)21/h3-4H,1-2H2,(H,20,21) |
InChI Key |
RFZHFIFSQNIHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C2C(=C(C(=C3F)F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















